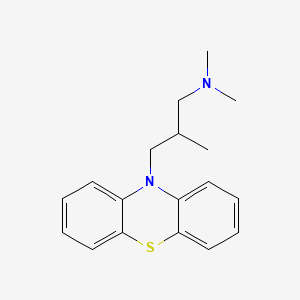

Alimemazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

WHITE TO OFF-WHITE CRYSTALLINE POWDER; FREELY SOL IN CHLOROFORM; VERY SLIGHTLY SOL IN ETHER & BENZENE /TARTRATE/

8.35e-03 g/L

Synonyms

Canonical SMILES

Alimemazine (CAS 84-96-8), also known as trimeprazine, is a highly lipophilic phenothiazine derivative characterized by an aliphatic side chain containing an additional methylene group compared to its closest analog, promethazine. As a free base, it exhibits a high partition coefficient (LogP 4.71) and a basic pKa of 9.11, making it highly soluble in organic solvents but practically insoluble in water [1]. In industrial and research procurement, the free base form is primarily sourced as a highly pure analytical reference standard, a precursor for synthesizing specific salt forms (such as alimemazine tartrate), or a core active pharmaceutical ingredient (API) for specialized lipid-based or non-aqueous formulations where aqueous solubility is detrimental [2].

Substituting alimemazine free base with its commonly available tartrate salt (CAS 4330-99-8) or closely related phenothiazines like promethazine fundamentally alters process compatibility and assay performance. The free base possesses an extremely low aqueous solubility of approximately 0.942 mg/L, whereas the tartrate salt is freely soluble in water (1 in 2 parts), meaning a substitution will cause immediate phase separation or precipitation in non-aqueous or lipid-based delivery systems[1]. Furthermore, substituting with promethazine introduces structural discrepancies—specifically the lack of a methylene group in the side chain—which alters the UV-Vis oxidation profile and invalidates specific spectrophotometric quality control assays designed for alimemazine's unique sulfoxide derivative [2].

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5574, Trimeprazine.

- [2] Blazheyevskiy, M. Ye., et al. 'A Difference Spectrophotometric Method for Determination of Alimemazine Based on the Absorbance of its Sulphoxide.' Methods and Objects of Chemical Analysis, vol. 18, no. 3, 2023, pp. 118-125.

Aqueous Solubility and Phase Partitioning (Free Base vs. Tartrate Salt)

For formulation and analytical applications, the choice between the free base and the tartrate salt is dictated by extreme differences in solubility. Alimemazine free base (CAS 84-96-8) exhibits an aqueous solubility of only 0.942 mg/L at 25°C, making it highly lipophilic (LogP 4.71)[1]. In stark contrast, alimemazine tartrate is freely soluble in water (approximately 500,000 mg/L, or 1 part in 2 parts water) [2]. This >500,000-fold difference means the free base is strictly required for lipid-based formulations, organic phase extractions, and non-aqueous reference standard preparations where the salt form would fail to partition correctly.

| Evidence Dimension | Aqueous Solubility at 25°C |

| Target Compound Data | 0.942 mg/L (Alimemazine free base) |

| Comparator Or Baseline | ~500,000 mg/L (Alimemazine tartrate salt) |

| Quantified Difference | >500,000-fold lower aqueous solubility for the free base |

| Conditions | Standard aqueous solvent at 25°C |

Prevents catastrophic formulation failures by ensuring the correct lipophilic form is procured for non-aqueous or lipid-based drug delivery systems.

Spectrophotometric Specificity via Sulfoxide Oxidation

Alimemazine differs from promethazine by an additional methylene (CH2) group in the aliphatic side chain. This structural variance is critical for analytical differentiation. When oxidized with potassium caroate, alimemazine forms a specific sulfoxide derivative that exhibits a maximum absorbance difference at 342 nm with a molar absorptivity (ε) of (4.7 ± 0.06) × 10^3 L mol-1 cm-1 [1]. This highly specific oxidation profile allows for precise quantitative determination (LOD = 0.68 μg/mL) in quality control environments, ensuring that promethazine or levomepromazine cannot be blindly substituted without failing validated spectrophotometric assays.

| Evidence Dimension | Molar absorptivity of oxidized sulfoxide derivative at 342 nm |

| Target Compound Data | ε = 4.7 × 10^3 L mol-1 cm-1 (Alimemazine) |

| Comparator Or Baseline | Promethazine (Lacks identical side-chain oxidation kinetics/absorbance profile) |

| Quantified Difference | Distinct UV-Vis absorbance peak at 342 nm specific to alimemazine's structure |

| Conditions | Oxidation with potassium caroate in analytical solution |

Essential for analytical chemists developing validated, compound-specific quality control protocols that must distinguish alimemazine from closely related phenothiazines.

Dual-Receptor Binding Affinity (H1 and Muscarinic)

In neuropharmacological research, alimemazine is selected over other antihistamines due to its potent dual-action profile. While many antihistamines like hydroxyzine have very low affinity for muscarinic receptors (Ki = 3,800 nM), alimemazine belongs to a specific subset of H1-antagonists that exhibit high affinity for muscarinic receptors in the bovine cerebral cortex, with Ki values ranging between 5.0 and 38 nM [1]. This >100-fold higher muscarinic affinity compared to hydroxyzine makes alimemazine an indispensable positive control or baseline compound in assays requiring simultaneous H1 and muscarinic receptor blockade.

| Evidence Dimension | Muscarinic receptor binding affinity (Ki) |

| Target Compound Data | Ki = 5.0–38 nM (Alimemazine and related high-affinity group) |

| Comparator Or Baseline | Ki = 3,800 nM (Hydroxyzine) |

| Quantified Difference | >100-fold higher binding affinity for muscarinic receptors |

| Conditions | Radioligand binding assay in bovine cerebral cortex |

Drives the procurement of alimemazine for in vitro CNS models where potent anticholinergic activity is a required experimental parameter.

Analytical Reference Standards for Phenothiazine Quality Control

Due to its specific structural differences from promethazine and levomepromazine, alimemazine free base is procured as a primary reference standard. Its unique oxidation to a sulfoxide derivative (absorbing at 342 nm) allows analytical laboratories to develop and validate highly specific difference spectrophotometric methods for API purity testing and commercial formulation quality control [1].

Lipid-Based and Non-Aqueous Formulation Development

The extreme lipophilicity (LogP 4.71) and low aqueous solubility (0.942 mg/L) of the free base make it the required starting material for lipid nanoparticles, transdermal patches, or non-aqueous solvent systems. Attempting to use the tartrate salt in these environments leads to phase separation, making the free base the only viable procurement choice for these advanced delivery mechanisms [2].

In Vitro Neuropharmacological Receptor Assays

Alimemazine is utilized as a benchmark compound in radioligand binding assays that require simultaneous, high-affinity blockade of both H1 and muscarinic receptors. Its strong muscarinic affinity (Ki = 5.0–38 nM) provides a reliable positive control when screening novel compounds for anticholinergic side effects, a use case where low-affinity antihistamines like hydroxyzine would fail [3].

References

- [1] Blazheyevskiy, M. Ye., et al. 'A Difference Spectrophotometric Method for Determination of Alimemazine Based on the Absorbance of its Sulphoxide.' Methods and Objects of Chemical Analysis, vol. 18, no. 3, 2023, pp. 118-125.

- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 5574, Trimeprazine.

- [3] Kubo, N., et al. 'Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay.' Japanese Journal of Pharmacology, vol. 43, no. 3, 1987, pp. 277-282.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

150-175 °C @ 0.3 MM HG

Heavy Atom Count

LogP

4.71 (LogP)

4.6

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

ITS TRANQUILIZING PROPERTIES ARE OF LOW ORDER... /TARTRATE/

IT IS CONSIDERED EFFECTIVE FOR USE IN TREATMENT OF PRURITIC SYMPTOMS DUE TO URTICARIA; PROBABLY EFFECTIVE FOR SYMPTOMATIC RELIEF IN MGMNT OF NASAL ALLERGIES; & POSSIBLY EFFECTIVE FOR PROLONGED RELIEF OF PRURITIC SYMPTOMS IN VARIETY OF ALLERGIC & NONALLERGIC CONDITIONS... /TARTRATE/

...POSSIBLY EFFECTIVE FOR PROLONGED RELIEF OF PRURITIC SYMPTOMS...INCL NEURODERMATITIS, CONTACT DERMATITIS, PITYRIASIS ROSEA, POISON IVY DERMATITIS, ECZEMATOUS DERMATITIS, PRURITUS ANI & VULVAE, DRUG RASH & CHICKENPOX... /TARTRATE/

For more Therapeutic Uses (Complete) data for TRIMEPRAZINE (8 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AD - Phenothiazine derivatives

R06AD01 - Alimemazine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

ULTIMATE SOJOURN OF PHENOTHIAZINE DRUGS IN BODY IS EXCEEDINGLY LONG. SIX MO AFTER DISCONTINUATION OF THESE DRUGS, VARIOUS METABOLITES ARE DETECTABLE IN URINE. /PHENOTHIAZINES/

Metabolism Metabolites

YIELDS 10-(3-DIMETHYLAMINO-2-METHYLPROPYL)PHENOTHIAZINE SULFOXIDE AND 10-(3-METHYLAMINO-2-METHYLPROPYL)PHENOTHIAZINE IN RAT; HEWICK, DS, & BECKETT, AH, BIOCHEM J, 122, 56P (1971). /FROM TABLE/

METABOLIZED PRIMARILY BY THE LIVER. HEPATIC METABOLIC REACTIONS INCLUDE OXIDATION, HYDROXYLATION, DEMETHYLATION, SULFOXIDE FORMATION AND CONJUGATION WITH GLUCURONIC ACID, METABOLIC ALTERATIONS IN THE SIDE CHAIN MAY ALSO OCCUR /HUMAN, ORAL/. /TARTRATE/

Wikipedia

Drug Warnings

SEDATION & MILD TRANQUILIZATION ALSO OCCUR. SYMPTOMS OF OVERDOSAGE ARE DIZZINESS...AND CENTRAL DEPRESSION LEADING TO COMA.

VET: AVOID RAPID IV & INTRAARTERIAL INJECTIONS /IN ANIMALS/.

DROWSINESS MOST COMMON REACTION. ALL PRECAUTIONS APPLICABLE TO PHENOTHIAZINES SHOULD BE OBSERVED. /TARTRATE/

For more Drug Warnings (Complete) data for TRIMEPRAZINE (9 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

XYLENE SOLN OF PHENOTHIAZINE IS REFLUXED WITH SODAMIDE...AFTER WHICH SOLN OF (3-CHLORO-2-METHYLPROPYL)DIMETHYLAMINE IN XYLENE...& REFLUXING CONTINUED... TRIMEPRAZINE...EXTRACTED WITH AQ ACID &...LIBERATED WITH ALKALI & EXTRACTED WITH ETHER. ...BASE IS DISTILLED...& REACTED WITH...TARTARIC ACID. ... /TARTRATE/

General Manufacturing Information

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY OF SEVERAL N-10-SUBSTITUTED PHENOTHIAZINE DERIVATIVES.

SEPARATION OF PHENOTHIAZINES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.

CHARACTERIZATION OF PHENOTHIAZINE DRUGS BY REVERSED-PHASE THIN-LAYER CHROMATOGRAPHY.

USE OF ISOCRATIC MULTI-COLUMN HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY FOR QUALITATIVE ANALYSIS & CHARACTERIZATION OF BASIC DRUGS.

Interactions

MAY INCR TOXICITY OF ORGANOPHOSPHORUS OR OTHER ACETYLCHOLINESTERASE INHIBITORS & PROCAINE. DO NOT USE EPINEPHRINE TO COMBAT ITS HYPOTENSIVE OR DEPRESSANT EFFECTS AS IT POTENTIATES THEM.

POSSIBILITY OF SEVERE HYPOTHERMIA...IN PATIENTS RECEIVING /CONCOMITANT/ ANTIPYRETIC THERAPY...ADDITIVE WITH, OR MAY POTENTIATE, ACTION OF CNS DEPRESSANTS...ATROPINE, HYPOTENSIVE AGENTS, NARCOTICS, BARBITURATES...OTHER SEDATIVES, ANESTHETICS, TRANQUILIZERS...ALCOHOL. /TARTRATE/

Stability Shelf Life

Dates

[Alimemazine in treatment of agitation in schizophrenia]

D V Savelev, A M Reznik, A S Chernov, D S Andreyuk, A V MudrakPMID: 32729693 DOI: 10.17116/jnevro202012006268

Abstract

An analysis of the efficacy and safety of additional therapy of excitement with the injectable form of alimemazine during exacerbations of schizophrenia with psychomotor agitation, impulsivity, including dangerous behavior, irritability, conflict, hostility, aggressiveness, anxiety, sleep disturbances (insomnia).Thirty patients, aged 18 to 65 years, with a diagnosis of «paranoid schizophrenia», established in accordance with the ICD-10 criteria, were studied. The patients received treatment with a second-generation antipsychotic and alimemazine (intramuscular injection solution) in daily dose from 25 mg to 150 mg during no more than 9 days. The patients were assessed with psychometric scales (PANSS, ABS, HARS and VAS) four times during the observation period.

During therapy with a combination of second-generation antipsychotics and alimemazine solution for intramuscular injection, a reliable (

<0.001) reduction in the severity of psychotic symptoms assessed with PANSS was achieved by 8-9 days (the average total score decreased by 30% relative to the initial level) that indicated the improvement in all manifestations of schizophrenia exacerbation. A decrease of 34.8% (

=0.007) in the risk of aggression (PANSS points S1-S3) was established. The level of excitation on the agitation scale (ABS) decreased by 3.6% (

<0.001). In 50% of patients, manifestations of anxiety disappeared, and the average HARS score decreased by 2.2 times compared with the initial level (

<0.001). Almost half of the patients noted the normalization of sleep, and the average value of sleep disturbance on a visual analogue scale decreased threefold compared with the initial level (

<0.001). The observed adverse events were moderate or mild. Alimemazine shows the highest efficacy in the treatment of anxiety arousal in patients with schizophrenia with affective-delusional attacks.

[The efficacy of alimemazine (solution for intramuscular injection) in complex with antidepressants in the treatment of anxiety and depressive disorders]

I A Demyanov, E O Boyko, O G Zaitceva, M G PogodinaPMID: 31626168 DOI: 10.17116/jnevro201911908132

Abstract

To evaluate the efficacy of alimemazine in the form of a solution for intramuscular injections in the treatment of anxiety and depressive disorders.Twenty patients, who met ICD-10 criteria for anxiety and depressive disorders, participated in the clinical observation. Alimemazine was used in the form of a solution for intramuscular injection (5 mg/ml) along with SSRIs and SNRIs.

The significant positive dynamics in the reduction of anxiety-depressive disorders, sleep disorders and vegetative symptoms was observed in patients treated with alimemazine (solution) and antidepressants from the group of SSRIs and SSRIs.

The drug has demonstrated efficacy and a favorable tolerability profile.

[The development of the methods for the extraction, identification, and quantitative determination of alimemazine in the biological fluids from the laboratory animals under the acute poisoning conditions]

A S Rybasova, I P Remezova, D A Lyubchenko, E V Svetlichnaya, N S AvramenkoPMID: 30724891 DOI: 10.17116/sudmed20196201131

Abstract

There is the present-day tendency toward prescribing atypical neuroleptics for the management of neurologic and psychic disorders. Alimemazine appears to be very frequently used for this purpose due to the broad spectrum of its actions. At the same time, cases of alimemazine poisoning with the fatal outcome have been described. The objective of the present study was determine alimemazine in the biological fluids from the laboratory animals under the acute poisoning conditions. The experiments were carried with the use of the Wistar rats having 200 g body weight. Alimemazine was isolated from their biological fluids (blood plasma and urine) using the liquid-liquid extraction techniques developed specially for the purpose of this study. Alimemazine was extracted and quantitatively determined by HPLC and HPLC/MS. The method for the isolation of alimemazine from the urine and blood plasma is described. The results of the study give evidence that the maximum amount of the substance of interest can be extracted from the blood plasma within 1 hour after the administration of the toxic dose of alimemazine and within 2 hours after the administration of its therapeutic dose. The maximum amount of alimemazine in the urine is found within 3 hours after the administration of its therapeutic dose to the laboratory animals. It is concluded that the proposed methods for the extraction of alimemazine from the biological fluids can be included in the scheme of the chemical toxicological analysis of this substance.Trimeprazine is enantioselectively degraded by an activated sludge in ready biodegradability test conditions

Laura Escuder-Gilabert, Yolanda Martín-Biosca, Mireia Perez-Baeza, Salvador Sagrado, María José Medina-HernándezPMID: 29775773 DOI: 10.1016/j.watres.2018.05.008

Abstract

A great number of available pharmaceuticals are chiral compounds. Although they are usually manufactured as racemic mixtures, they can be enantioselectively biodegraded as a result of microbial processes. In this paper, a biodegradability assay in similar conditions to those recommended in OECD tests of enantiomers of trimeprazine (a phenothiazine employed as a racemate) is carried out. Experiments were performed in batch mode using a minimal salts medium inoculated with an activated sludge (collected from a Valencian Waste Water Treatment Plant, WWTP) and supplemented with the racemate. The concentration of the enantiomers of trimeprazine were monitored by means of a chiral HPLC method using a cellulose-based chiral stationary phase and 0.5 M NaClO/acetonitrile (60:40, v/v) mobile phases. Experiments were performed at three concentration levels of the racemate. In parallel, the optical density at 600 nm (OD600) was measured to control the biomass growth and to connect it with enantioselectivity. The calculated enantiomeric fractions (EF) offer the first evidence of enantioselective biodegradation of trimeprazine. A simplified Monod equation was used as a curve fitting approach for concentration (S), biodegradation (BD), and for the first time, EF experimental data in order to expand the usefulness of the results. Precision studies on S (repeatability conditions) and, for the first time, EF (intermediate precision conditions) were also performed.

[The safety and efficacy of alimemazine (teraligen) in relieving anxiety in patients with alcohol addiction]

A R Asadullin, V L Yuldashev, G M Asadullina, E A Akhmetova, K A IshchenkoPMID: 29658503 DOI: 10.17116/jnevro20181181239-44

Abstract

To assess the efficacy of monotherapy of anxiety in alcoholism with alimemazine (teraligen).Thirty-six patients with alcohol addiction were treated with alimemazine in dose 15 mg during 9 month. In control group (11 patients) teraligen was no used.

A significant positive effect of treatment with teraligen was observed. There were the improvement in alcohol addiction course, decrease in scores on the Addiction Severity Index (ASI) from severe to mild level and decrease in trait and state anxiety measured with the Spielberger-Khanin scale from high to low levels. The reduction on symptoms of depression from moderate (at baseline) to subdepressive levels on the Beck Depression Inventory was noted in the end of treatment.

Properties of the tick-borne encephalitis virus population during persistent infection of ixodid ticks and tick cell lines

Oxana A Belova, Alexander G Litov, Ivan S Kholodilov, Liubov I Kozlovskaya, Lesley Bell-Sakyi, Lidiya Iu Romanova, Galina G KarganovaPMID: 28784308 DOI: 10.1016/j.ttbdis.2017.07.008

Abstract

Tick-borne encephalitis virus (TBEV) is the causative agent of tick-borne encephalitis (TBE), a vector-borne zoonotic neuroinfection. For successful circulation in natural foci the virus has to survive in the vector for a long period of time. Information about the effect of long-term infection of ticks on properties of the viral population is of great importance. In recent years, changes in the eco-epidemiology of TBEV due to changes in distribution of ixodid ticks have been observed. These changes in TBEV-endemic areas could result in a shift of the main tick vector species, which in turn may lead to changes in properties of the virus. In the present study we evaluated the selective pressure on the TBEV population during persistent infection of various species of ticks and tick cell lines. TBEV effectively replicated and formed persistent infection in ticks and tick cell lines of the vector species (Ixodes spp.), potential vectors (Dermacentor spp.) and non-vector ticks (Hyalomma spp.). During TBEV persistence in Ixodes and Dermacentor ticks, properties of the viral population remained virtually unchanged. In contrast, persistent TBEV infection of tick cell lines from both vector and non-vector ticks favoured selection of viral variants with low neuroinvasiveness for laboratory mice and substitutions in the E protein that increased local positive charge of the virion. Thus, selective pressure on viral population may differ in ticks and tick cell lines during persistent infection. Nevertheless, virus variants with properties of the original strain adapted to mouse CNS were not eliminated from the viral population during long-term persistence of TBEV in ticks and tick cell lines.[Alimemazine-induced restless legs syndrome: About two cases]

Céline Gonzalez, Valérie Gras-Champel, Kamel MasmoudiPMID: 28647108 DOI: 10.1016/j.therap.2017.04.001

Abstract

Neddylation of sterol regulatory element-binding protein 1c is a potential therapeutic target for nonalcoholic fatty liver treatment

Uk-Il Ju, Do-Won Jeong, Jieun Seo, Jun Bum Park, Jong-Wan Park, Kyung-Suk Suh, Jae Bum Kim, Yang-Sook ChunPMID: 32332706 DOI: 10.1038/s41419-020-2472-6

Abstract

Nonalcoholic fatty liver disease (NAFLD) is a risk factor for progression of steatohepatitis, liver cirrhosis, and liver cancer. Although pathological condition of NAFLD, which arises from an excessive accumulation of triglyceride in the liver, is accompanied by elevated sterol regulatory element-binding protein 1c (SREBP1c) level, it is largely unknown which factors are involved in the modification of SREBP1c. In this study, we discovered that neddylation of SREBP1c competes with its ubiquitination and stabilizes SREBP1c protein level, and eventually promotes hepatic steatosis. We also demonstrated that human homolog of mouse double minute 2 (HDM2) acts as an E3 neddylation ligase of SREBP1c. Further, treatment with the neddylation inhibitor, MLN4924, attenuates high-fat diet-induced hepatic steatosis by reducing the levels of SREBP1c protein and hepatic triglyceride. Our results indicate that the blockade of SREBP1c neddylation could be a novel approach in the defense against NAFLD.Are antihistamines effective in children? A review of the evidence

Pauline De Bruyne, Thierry Christiaens, Koen Boussery, Els Mehuys, Myriam Van WinckelPMID: 27335428 DOI: 10.1136/archdischild-2015-310416

Abstract

During the last decades, much attention has been paid to off-label and unlicensed prescriptions in paediatrics. However, on-label prescribing can also cause health issues. In this paper, the case of first-generation H-antihistamines is investigated, notably the range of indications for which products are licensed in different European countries and the evidence base (or lack thereof) for each indication, as well as reported adverse drug reactions.

Review of the Summary of Product Characteristics of first-generation H

-antihistamines with a focus on paediatric use. This is plotted against the evidence available in the literature.

This investigation shows a large variability in labelled indications and licensing ages when compared in five different European countries. Moreover, most of the indications are not based on clinical trials evaluating efficacy and safety of these drugs in children.

Many of the licensed indications of first-generation antihistamines do not appear to be evidence based.

Alimemazine poisoning as evidence of Munchausen syndrome by proxy: A pediatric case report

Isabel Gomila, Victoria López-Corominas, Manuela Pellegrini, Loreto Quesada, Elena Miravet, Simona Pichini, Bernardino BarcelóPMID: 27567044 DOI: 10.1016/j.forsciint.2016.08.010